5-benzyl-2-(4-chlorophenyl)-3-(2-furyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
CAS No.: 470695-10-4
Cat. No.: VC21449359
Molecular Formula: C22H17ClN2O4
Molecular Weight: 408.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 470695-10-4 |
|---|---|
| Molecular Formula | C22H17ClN2O4 |
| Molecular Weight | 408.8g/mol |
| IUPAC Name | 5-benzyl-2-(4-chlorophenyl)-3-(furan-2-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
| Standard InChI | InChI=1S/C22H17ClN2O4/c23-15-8-10-16(11-9-15)25-19(17-7-4-12-28-17)18-20(29-25)22(27)24(21(18)26)13-14-5-2-1-3-6-14/h1-12,18-20H,13H2 |
| Standard InChI Key | GKHNZKLMLAWTOH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CO5 |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CO5 |
Introduction
The compound 5-benzyl-2-(4-chlorophenyl)-3-(2-furyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a complex organic molecule that belongs to the pyrroloisoxazole class of compounds. These compounds are known for their diverse biological activities, including potential applications in pharmaceuticals due to their structural complexity and versatility.
Synthesis and Preparation
The synthesis of such complex heterocyclic compounds typically involves multi-step reactions, including condensation, cyclization, and substitution reactions. While specific synthesis details for this compound are not readily available, similar compounds are often prepared using methods that involve the formation of the pyrroloisoxazole ring followed by introduction of the benzyl, chlorophenyl, and furyl groups through various coupling reactions.
Spectroscopic and Analytical Data
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are crucial for confirming the structure of organic compounds. For this compound, the following data would be expected:
| Technique | Expected Data |
|---|---|
| NMR | Proton and carbon NMR spectra would provide detailed information about the molecular structure, including the positions of the benzyl, chlorophenyl, and furyl groups. |
| IR | Infrared spectroscopy would reveal absorption bands corresponding to the functional groups present, such as C=O, C=N, and aromatic C-H stretches. |
| MS | Mass spectrometry would confirm the molecular weight and fragmentation pattern, helping to establish the compound's identity. |
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